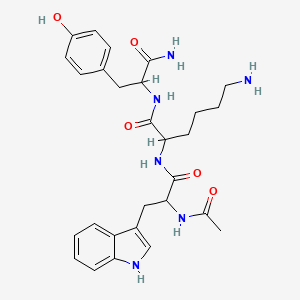
Ac-DL-Trp-DL-Lys-DL-Tyr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 is a synthetic peptide composed of the amino acids tryptophan (Trp), lysine (Lys), and tyrosine (Tyr) in their racemic forms (DL). This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both D- and L-forms of amino acids in the peptide chain can influence its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin support. The peptide chain is then elongated by sequentially adding protected amino acids, with each addition followed by deprotection and coupling steps. The final product is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various chemical reagents can be employed depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while substitution reactions can introduce new functional groups to the peptide chain.
Scientific Research Applications
Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecule, leading to downstream effects in biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-Trp-DL-Lys-DL-Phe-NH2: A similar peptide with phenylalanine (Phe) instead of tyrosine.
Ac-DL-Trp-DL-Lys-DL-Ser-NH2: A peptide with serine (Ser) replacing tyrosine.
Ac-DL-Trp-DL-Lys-DL-His-NH2: A peptide with histidine (His) in place of tyrosine.
Uniqueness
Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 is unique due to the presence of tyrosine, which can undergo specific post-translational modifications such as phosphorylation. This property can be exploited in various research applications to study signaling pathways and protein function.
Properties
Molecular Formula |
C28H36N6O5 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
2-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-6-amino-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C28H36N6O5/c1-17(35)32-25(15-19-16-31-22-7-3-2-6-21(19)22)28(39)33-23(8-4-5-13-29)27(38)34-24(26(30)37)14-18-9-11-20(36)12-10-18/h2-3,6-7,9-12,16,23-25,31,36H,4-5,8,13-15,29H2,1H3,(H2,30,37)(H,32,35)(H,33,39)(H,34,38) |
InChI Key |
NIAKXWGYSYBRJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ac-YR[CEHdFRWC]SPPKD-NH2](/img/structure/B10846519.png)
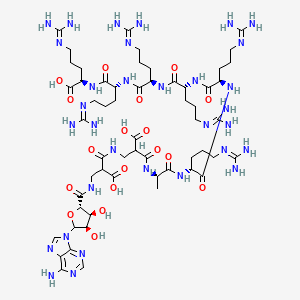
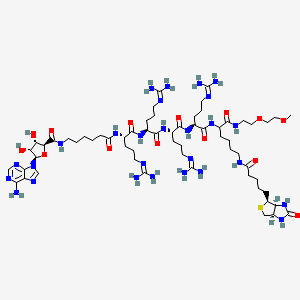

![Ac-WVTH[hArg]LAGLLS[hArg]SGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846539.png)
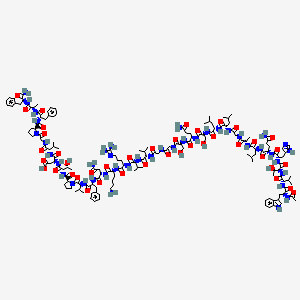
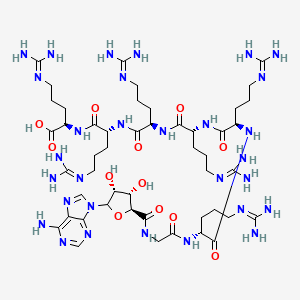
![Adp[-Trp-Arg-Nva-Arg-Tyr-NH2]2](/img/structure/B10846557.png)
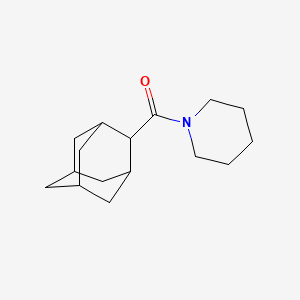
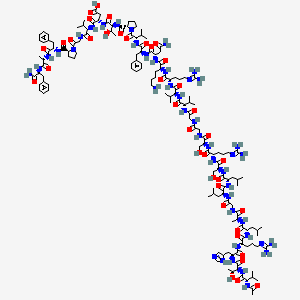
![N-(2-(isopropylamino)-1-methyl-1H-benzo[d]imidazol-6-yl)-2-(4-(trifluoromethyl)phenoxy)acetamide](/img/structure/B10846583.png)

![N-[6-[[1-[[1-[[1-[[1-(6-aminohexylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B10846596.png)
![2-[[2-[[2-[[2-[[2-[[2-[4-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]butanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846610.png)
